molecular formula C10H12N2O4 B1620186 GLYCINE, N-(p-NITROPHENYL)-, ETHYL ESTER CAS No. 3589-59-1

GLYCINE, N-(p-NITROPHENYL)-, ETHYL ESTER

Cat. No. B1620186
CAS RN: 3589-59-1
M. Wt: 224.21 g/mol
InChI Key: ZJSORJPYCPRKMN-UHFFFAOYSA-N
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Description

Glycine, N-(p-nitrophenyl)-, ethyl ester is a chemical compound that is used in scientific research for a variety of purposes. It is a derivative of glycine, an amino acid that is found in many proteins and is essential for the proper functioning of the human body. Glycine, N-(p-nitrophenyl)-, ethyl ester is used in biochemical and physiological research, and its mechanism of action is of great interest to scientists.

Mechanism of Action

The mechanism of action of glycine, N-(p-nitrophenyl)-, ethyl ester is related to its ability to react with enzymes and other proteins. It is a substrate for many enzymes, and its reaction with these enzymes can be used to study their mechanism of action.
Biochemical and Physiological Effects:
Glycine, N-(p-nitrophenyl)-, ethyl ester has no known biochemical or physiological effects on the human body. It is used solely for scientific research purposes and is not intended for human consumption.

Advantages and Limitations for Lab Experiments

One advantage of using glycine, N-(p-nitrophenyl)-, ethyl ester in lab experiments is its high purity. It is a well-characterized compound that is readily available from chemical suppliers. However, one limitation of using this compound is its cost. It is a relatively expensive reagent, and its use in large-scale experiments can be prohibitively expensive.

Future Directions

There are many future directions for research involving glycine, N-(p-nitrophenyl)-, ethyl ester. One area of interest is the development of new enzyme assays that use this compound as a substrate. Another area of interest is the study of the mechanism of action of enzymes that react with this compound. Additionally, researchers may investigate the use of this compound in chemical synthesis or as a potential drug target.

Scientific Research Applications

Glycine, N-(p-nitrophenyl)-, ethyl ester is used in scientific research to study the mechanism of action of enzymes and other proteins. It is also used as a substrate for enzyme assays and as a reagent for chemical synthesis.

properties

IUPAC Name

ethyl 2-(4-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-3-5-9(6-4-8)12(14)15/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSORJPYCPRKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189448
Record name Glycine, N-(p-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLYCINE, N-(p-NITROPHENYL)-, ETHYL ESTER

CAS RN

3589-59-1
Record name N-(4-Nitrophenyl)glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3589-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(p-nitrophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(p-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitroaniline (25.0 g, 181 mmol) and ethyl bromoacetate (10.0 ml, 90.5 mmol) were stirred at 80°-90° C. for 20 hours under a nitrogen atmosphere. Ethyl acetate (30 ml) was added to the reaction mixture and the mixture was refluxed under heating for 10 minutes. The obtained solid was collected by filtration and recrystallized from ethanol to give 13.1 g of ethyl (4-nitroanilino)acetate as a yellow solid (64%). This solid (1.00 g, 4.46 mmol) and benzyloxycarbonyl chloride (8 ml) were stirred at 80°-90° C. for 1.5 hours under a nitrogen atmosphere. Toluene (20 ml) was added to the reaction mixture and low boiling matters were distilled away under reduced pressure, which was followed by purification by silica gel column chromatography (n-hexane/ethyl acetate=5/2) to quantitatively give 962 mg of ethyl [4-nitro-N-(benzyloxycarbonyl)anilino]acetate as a yellow oil. Ethanol (100 ml) and water (30 ml) were added to the oil (716 mg, 2.00 mmol) and activated zinc (6.55 g, 100 mmol) and calcium chloride (2.22 g, 20.0 mmol) were added, which was followed by refluxing under heating for 2 hours. The reaction mixture was filtrated and low boiling matters were distilled away from the filtrate under reduced pressure. Water (100 ml) was added to the residue and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure to give 576 mg of ethyl [4-amino-N-(benzyloxycarbonyl)anilino]acetate as a yellow oil (88%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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